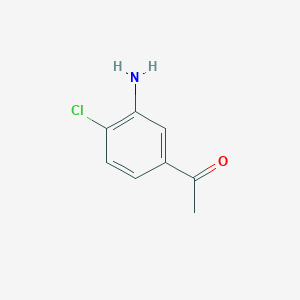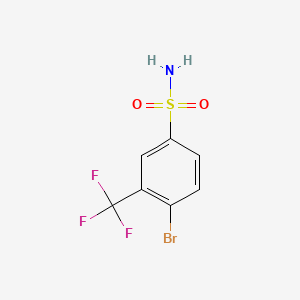
2-丁氧基-3-甲氧基苯甲醛
描述
2-Butoxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butoxy-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxy-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
- 合成技术: 2-丁氧基-3-甲氧基苯甲醛是通过一系列化学反应合成的。例如,使用O-烷基化和Vilsmeier-Hack(V-H)反应从3-甲氧基酚合成4-苄氧基-2-甲氧基苯甲醛,在优化条件下获得82.26%的产率(Lu Yong-zhong, 2011)。
- 催化和氧化: 使用2-羟基-3-甲氧基苯甲醛合成的席夫碱铜(II)络合物,在无溶剂条件下对醇进行选择性氧化,是高效的催化剂(S. Hazra et al., 2015)。
- 晶体学: 对甲氧基苯甲醛肟衍生物的结构分析,包括与2-丁氧基-3-甲氧基苯甲醛相关的衍生物,在晶体结构中显示出多样的氢键模式(L. Gomes et al., 2018)。
药用和生物学特性
- 抗菌和抗黄曲霉毒素特性: 相关化合物2-羟基-4-甲氧基苯甲醛(HMBA)表现出强大的抗菌效果,并在控制黄曲霉毒素产生方面具有潜力,这在食品安全中是一个重要方面(Nanishankar V. Harohally et al., 2017)。
材料科学和聚合物化学
- 电合成: 该化合物参与间接电化学氧化过程,例如从对甲氧基甲苯生产对甲氧基苯甲醛,表现出高效性和选择性(G. Kreysa, H. Medin, 1986)。
- 酶催化聚合: 对2-羟基-3-甲氧基苯甲醛的酶催化聚合显示出自组织行为,形成复杂的空间结构,这对聚合物研究非常重要(A. P. Karmanov, Yu. B. Monakov, 1994)。
香料和香味行业
- 香料和香味成分: 甲氧基苯甲醛,如2-丁氧基-3-甲氧基苯甲醛,由于其芳香性质,在香料和香味行业中具有重要地位,并广泛用于食品和化妆品(A. Kundu, A. Mitra, 2016)。
环境和分析化学
- 天然化合物分析: 发展了气相色谱方法来确定植物根中的化合物,如2-羟基-4-甲氧基苯甲醛,表明这类化合物在天然产物分析中的相关性(S. Nagarajan, L. Rao, 2003)。
作用机制
Target of Action
2-Butoxy-3-methoxybenzaldehyde is a type of benzaldehyde, which are known to target cellular antioxidation systems . The primary targets of this compound are likely to be components of the cellular antioxidation system, such as superoxide dismutases and glutathione reductase .
Mode of Action
The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved through redox cycling, which destabilizes cellular redox homeostasis
Biochemical Pathways
The affected pathways are those involved in cellular antioxidation . Disruption of these pathways can lead to an imbalance in redox homeostasis, which can inhibit microbial growth
Result of Action
The primary result of the action of 2-Butoxy-3-methoxybenzaldehyde is the disruption of cellular antioxidation, leading to an imbalance in redox homeostasis . This can inhibit the growth of microbes, making it potentially useful as an antifungal agent .
生化分析
Biochemical Properties
2-Butoxy-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that 2-Butoxy-3-methoxybenzaldehyde may influence cellular redox homeostasis and antioxidation mechanisms.
Cellular Effects
The effects of 2-Butoxy-3-methoxybenzaldehyde on cellular processes are multifaceted. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s ability to interfere with the antioxidant defense mechanisms makes it a potential candidate for antifungal applications.
Molecular Mechanism
At the molecular level, 2-Butoxy-3-methoxybenzaldehyde exerts its effects through various binding interactions with biomolecules. It can act as a redox-active compound, participating in redox cycling and generating reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to oxidative damage and modulation of gene expression . Additionally, the compound may inhibit or activate specific enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butoxy-3-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its antifungal activity can be sustained over extended periods, although the exact temporal dynamics may vary depending on the experimental conditions . Long-term exposure to the compound may result in cumulative oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of 2-Butoxy-3-methoxybenzaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-Butoxy-3-methoxybenzaldehyde is involved in various metabolic pathways, particularly those related to oxidative stress and redox homeostasis. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . These interactions can influence metabolic flux and alter the levels of metabolites involved in antioxidation processes.
Transport and Distribution
The transport and distribution of 2-Butoxy-3-methoxybenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Butoxy-3-methoxybenzaldehyde is critical for its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, its localization to mitochondria can enhance its ability to generate ROS and induce oxidative stress . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
2-butoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7,9H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWONZYRSVJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388046 | |
| Record name | 2-butoxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65712-73-4 | |
| Record name | 2-butoxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)






